molecular formula C10H21NO3Si B086997 3-Cyanopropyltriethoxysilane CAS No. 1067-47-6

3-Cyanopropyltriethoxysilane

Cat. No. B086997
CAS RN: 1067-47-6
M. Wt: 231.36 g/mol
InChI Key: VGIURMCNTDVGJM-UHFFFAOYSA-N
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Description

3-Cyanopropyltriethoxysilane (CPTS) is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom . It is used as a cyanoalkyl silane coupling agent .


Synthesis Analysis

New inorganic–organic hybrid materials were synthesized by hydrolysis and condensation of cyanopropyltriethoxysilane (CNPrTEOS) and polydimethylsiloxane (PDMS) in the presence of hydrochloric acid, HCl catalyst, and methyl trimethylmethoxysilane as a precursor via the sol–gel method .


Molecular Structure Analysis

The molecular formula of 3-Cyanopropyltriethoxysilane is C10H21NO3Si . It has a molecular weight of 231.36 .


Physical And Chemical Properties Analysis

3-Cyanopropyltriethoxysilane is a liquid . It has a boiling point of 100-101 °C at 6 mmHg , a density of 0.966 g/mL at 25 °C , and a refractive index (n20/D) of 1.417 . It is not miscible in water .

Scientific Research Applications

Hybrid Material Synthesis

CPTS is utilized in the synthesis of inorganic-organic hybrid materials . These materials are created through the hydrolysis and condensation of CPTS and polydimethylsiloxane (PDMS) using a sol-gel method . The resulting hybrid materials exhibit enhanced properties for specific applications, such as coatings for stir bar sorptive extraction (SBSE), which benefits from the cyano group’s polarity to improve the extraction of polar analytes .

Sorbent for Stir Bar Sorptive Extraction

The synthesized PDMS-CPTS-derived hybrid coatings are applied to glass-encased stir bars. These coated stir bars are then used in SBSE to extract non-steroidal anti-inflammatory drugs like ketoprofen and diclofenac sodium from various matrices . The coatings’ physicochemical properties can be fine-tuned for optimal extraction performance .

Solid Phase Extraction

CPTS has been used in the development of titanium-based sorbents for solid-phase extraction (SPE) of aromatic amines from river water . This application showcases CPTS’s role in environmental monitoring and pollution control, where it aids in the capture and analysis of contaminants.

Detection of Pesticides

Organically modified silicate films derived from CPTS are coated on gold electrodes for the detection of pesticides like ametryn . This application is crucial in the agricultural sector for ensuring the safety and quality of produce.

Surface Modification

As a silane coupling agent, CPTS is involved in surface modification processes. It is used to alter the surface properties of various substrates to improve adhesion, compatibility, and stability between inorganic and organic materials .

Synthesis of Functionalized Silica

CPTS is instrumental in the synthesis of functionalized silica, which is used in a wide range of applications, including chromatography, drug delivery systems, and as catalysts in organic synthesis .

Safety and Hazards

3-Cyanopropyltriethoxysilane is mildly toxic by ingestion and is a skin irritant . When heated to decomposition, it emits toxic fumes of NOx and Si . It is classified as a combustible liquid (H227), causes skin irritation (H315), and causes serious eye irritation (H319) .

Future Directions

A study has been conducted on the synthesis of high-antifouling TiO2/3-cyanopropyltriethoxysilane (CPTS)/Metformin-polyethersulfone (PES) membrane with various dosages of NPs (0.1, 0.5, and 1 wt%). The performance of the membranes was studied by the rejection of Cu(II) ions, COD content, and dye removal from liquorice extraction plant (LEP) wastewater . This indicates potential future directions in the use of 3-Cyanopropyltriethoxysilane in the development of high-antifouling membranes for wastewater treatment.

Mechanism of Action

Target of Action

3-Cyanopropyltriethoxysilane (CPTS) is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom . The primary targets of CPTS are various organic and inorganic materials, where it acts as a coupling agent . It is used to modify the surface characteristics of these materials, enhancing their properties for specific applications .

Mode of Action

CPTS interacts with its targets through a process known as silanization . The ethoxy groups on the silane molecule undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on the target material’s surface, forming strong covalent bonds . This results in the attachment of the cyanoalkyl group to the surface, altering its properties .

Biochemical Pathways

It is known that the compound can be used to modify the surface characteristics of biopolymers , potentially affecting their interactions with other molecules.

Pharmacokinetics

It is known to be moisture sensitive , suggesting that its stability and bioavailability could be affected by the presence of water.

Result of Action

The primary result of CPTS’s action is the modification of the surface properties of the target material . For example, it has been used in the synthesis of titanium-based sorbents for solid-phase extraction of aromatic amines from river water , and in the development of organically modified silicate films coated on gold electrodes for the detection of ametryn .

Action Environment

The action of CPTS is influenced by environmental factors such as temperature and humidity. As a moisture-sensitive compound , its reactivity and stability can be affected by the presence of water. Additionally, its boiling point is 100-101 °C at 6 mmHg , suggesting that it may evaporate under high-temperature conditions.

properties

IUPAC Name

4-triethoxysilylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H21NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIURMCNTDVGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCC#N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061440
Record name Butanenitrile, 4-(triethoxysilyl)-
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Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanopropyltriethoxysilane

CAS RN

1067-47-6
Record name 3-Cyanopropyltriethoxysilane
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Record name 3-Cyanopropyltriethoxysilane
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Record name Butanenitrile, 4-(triethoxysilyl)-
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Record name Butanenitrile, 4-(triethoxysilyl)-
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Record name 4-(triethoxysilyl)butyronitrile
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Record name 3-CYANOPROPYLTRIETHOXYSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Cyanopropyltriethoxysilane interact with surfaces and what are the downstream effects?

A: 3-Cyanopropyltriethoxysilane (CPTES) is a bifunctional molecule containing a hydrolyzable ethoxysilane group and a terminal cyano group. The ethoxysilane group allows CPTES to chemically bind to hydroxylated surfaces like silica [, , ] or modified polymers like polyimide [], forming strong covalent Si-O-Si bonds. This surface modification introduces the cyano group, which can then interact with other materials or molecules. For instance, the cyano groups introduced onto polyimide films were found to significantly improve adhesion with copper metal, increasing peel strength by 2.3-2.4 times compared to unmodified films [].

Q2: Can you describe the structural characteristics of 3-Cyanopropyltriethoxysilane?

A2: 3-Cyanopropyltriethoxysilane has the molecular formula C9H19NO3Si and a molecular weight of 217.34 g/mol. While the provided research papers don't offer specific spectroscopic data, one can infer characteristic peaks from its structure:

    Q3: How does the choice of surface treatment method using CPTES impact its effectiveness?

    A: Research suggests that the method used to treat surfaces with CPTES significantly affects the performance of the final material. Comparing washing and filtering methods for silica surface treatment with CPTES prior to metallocene catalyst immobilization revealed that while filtering resulted in higher Zr content, the washing method led to significantly higher ethylene polymerization activity []. This highlights the importance of optimizing the surface treatment procedure for specific applications.

    Q4: Does 3-Cyanopropyltriethoxysilane demonstrate any specific material compatibility?

    A: CPTES exhibits compatibility with both organic and inorganic materials, making it a versatile surface modifier. Its successful application in modifying silica [, ], polyimide [], and integration into polydimethylsiloxane [] showcases its versatility and potential across diverse material platforms.

    Q5: What are the implications of varying the ratio of different organoalkoxysilanes during the synthesis of mesoporous silica materials?

    A: Research using hyperpolarized 129Xe NMR has shown that changing the ratio of 3-Cyanopropyltriethoxysilane (CPTES) and 3-[2-(2-aminoethylamino)ethylamino]propyltrimethoxysilane (AEPTMS) during the synthesis of mesoporous silica materials allows for fine-tuning the surface properties and functionalities []. This control over surface characteristics is crucial for tailoring materials for specific applications, such as drug delivery or catalysis.

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